molecular formula C17H13FN4O2 B13999537 N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide CAS No. 1187990-89-1

N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide

Cat. No.: B13999537
CAS No.: 1187990-89-1
M. Wt: 324.31 g/mol
InChI Key: LHLBUYJFAMTTPX-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide typically involves multiple steps. One common method includes the reduction of a 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine to generate 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine. This intermediate is then reacted with N-methyl methanesulfonamide under alkaline conditions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and reducing byproducts. The process involves the use of specific reducing agents and controlled reaction conditions to ensure high purity and efficiency. The method is designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic and nucleophilic substitutions, due to the presence of reactive sites on the pyridine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

1187990-89-1

Molecular Formula

C17H13FN4O2

Molecular Weight

324.31 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C17H13FN4O2/c18-12-6-4-11(5-7-12)9-21-16(23)13-10-20-15(22-17(13)24)14-3-1-2-8-19-14/h1-8,10H,9H2,(H,21,23)(H,20,22,24)

InChI Key

LHLBUYJFAMTTPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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